tert-butyl N-(1,5-diaminopentyl)carbamate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H23N3O2 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-(1,5-diaminopentyl)carbamate |
InChI |
InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)13-8(12)6-4-5-7-11/h8H,4-7,11-12H2,1-3H3,(H,13,14) |
InChI Key |
SNOFDVCLHHEEKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)N |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Tert Butyl N 1,5 Diaminopentyl Carbamate
Greener Synthesis of the Cadaverine (B124047) Precursor
The traditional chemical synthesis of cadaverine often starts from glutaronitrile, which is hydrogenated to produce the diamine. nih.gov This route poses significant safety and environmental challenges due to the use of highly toxic cyanide as a precursor for glutaronitrile. nih.gov
A greener alternative that is gaining significant traction is the biosynthesis of cadaverine from L-lysine, a renewable resource obtainable through microbial fermentation. nih.gov This biocatalytic route utilizes lysine (B10760008) decarboxylase enzymes, often within genetically engineered microorganisms, to convert L-lysine directly to cadaverine. nih.gov This approach avoids harsh chemicals and toxic precursors, operating under milder conditions.
Sustainable N-Boc Protection Strategies
Efforts to make the protection step greener focus on alternative solvents, catalysts, and reagents.
Benign Solvents: While solvents like dioxane and dichloromethane (B109758) are effective, their environmental and health impacts have prompted research into alternatives. Water has been successfully used as a solvent for the N-tert-butyloxycarbonylation of amines, offering a much greener and safer medium. organic-chemistry.org
Reusable Catalysts: To improve efficiency and reduce waste, heterogeneous catalysts have been employed. Amberlyst-15, a solid acidic resin, has been shown to effectively catalyze the N-Boc protection of amines. researchgate.net A key advantage of this catalyst is its easy separation from the reaction mixture by simple filtration, allowing it to be recovered and reused, which aligns with the principles of atom economy and waste reduction. researchgate.net
Alternative Carbonyl Sources: The broader field of carbamate (B1207046) synthesis is exploring the use of carbon dioxide (CO₂) as a C1 source. psu.edu CO₂ is an abundant, non-toxic, and inexpensive reagent. Synthesizing carbamates directly from CO₂, an amine, and an alcohol represents a highly attractive green alternative to traditional methods that use phosgene (B1210022) derivatives or even (Boc)₂O, although direct application to this specific synthesis is still an area of development. psu.edu
Table 2: Comparison of Synthetic Approaches
| Step | Traditional Approach | Green Chemistry Approach | Advantage of Green Approach |
| Precursor Synthesis | Hydrogenation of glutaronitrile. nih.gov | Biocatalytic decarboxylation of L-lysine. nih.gov | Avoids toxic cyanide precursors; uses renewable feedstock. nih.gov |
| N-Protection Solvent | Dioxane, Dichloromethane. chemicalbook.com | Water, or solvent-free conditions. organic-chemistry.orgrsc.org | Reduces use of volatile and hazardous organic compounds. |
| N-Protection Catalyst | Base-catalyzed or uncatalyzed. chemicalbook.com | Reusable heterogeneous catalysts (e.g., Amberlyst-15). researchgate.net | Simplifies purification, reduces waste, allows catalyst recycling. researchgate.net |
Chemical Reactivity and Derivatization Pathways of Tert Butyl N 1,5 Diaminopentyl Carbamate
Selective Deprotection Methodologies for the tert-butyl Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under basic, nucleophilic, and hydrogenolysis conditions. mcours.netorganic-chemistry.org Its removal, however, can be achieved under specific, often acidic, conditions, allowing for the selective unmasking of the amine functionality. This selective deprotection is a cornerstone of its utility in multi-step synthesis.
Acid-Mediated Deprotection Mechanisms and Reaction Kinetics
The most common method for the deprotection of the Boc group is through acid-mediated hydrolysis. fishersci.co.uk This transformation is typically rapid and efficient, often proceeding to completion at room temperature. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. fishersci.co.ukyoutube.com
The mechanism of acid-mediated Boc deprotection proceeds through a series of well-understood steps:
Protonation: The initial step involves the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.com
Cleavage: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid derivative. commonorganicchemistry.comacsgcipr.org This step is the rate-determining step of the reaction. The extreme stability of the tertiary carbocation drives the reaction forward.
Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine. commonorganicchemistry.com
Protonation of Amine: Under the acidic reaction conditions, the newly liberated primary amine is protonated, typically yielding the corresponding ammonium (B1175870) salt (e.g., a TFA or hydrochloride salt). commonorganicchemistry.com
The reaction is generally fast, often completing within a few hours at room temperature. fishersci.co.uk The choice of solvent can vary, with dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) being common options. fishersci.co.uk A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, though this can often be mitigated by the addition of scavengers. acsgcipr.org
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Typical Duration | Citation |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-12 hours | fishersci.co.uk |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Water | Room Temperature | 2 hours | fishersci.co.uk |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (t-BuOAc) | Not Specified | Not Specified | mcours.net |
Alternative Chemical and Catalytic Deprotection Strategies
While acid-mediated methods are prevalent, several alternative strategies have been developed to remove the Boc group, particularly for substrates sensitive to strong acids. fishersci.co.uknih.gov These methods offer milder conditions and greater functional group tolerance.
Lewis Acid Catalysis: Various Lewis acids can effectively catalyze the cleavage of the Boc group. Reagents such as zinc bromide (ZnBr₂), trimethylsilyl (B98337) iodide (TMSI), titanium tetrachloride (TiCl₄), and cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI) have been successfully employed. mcours.netfishersci.co.ukresearchgate.netorganic-chemistry.org These reactions often proceed under neutral or near-neutral conditions at room temperature. For instance, using ZnBr₂ in DCM typically requires stirring overnight at room temperature to achieve deprotection. fishersci.co.uk
Thermal and Solvent-Mediated Deprotection: In some cases, the Boc group can be removed thermally. nih.gov More recently, "green" chemistry approaches have demonstrated that heating in water at reflux or subcritical temperatures (e.g., 150 °C) can effect Boc cleavage without any added reagents or catalysts. mcours.netresearchgate.net This method is environmentally benign but may not be suitable for thermally sensitive molecules.
Novel Reagent Systems: Researchers have developed specific reagent systems for mild Boc deprotection. One such method involves the use of oxalyl chloride in methanol (B129727) at room temperature. nih.govrsc.org This system is notable for its tolerance of other acid-labile functional groups, which might be cleaved by traditional methods like TFA in DCM. nih.govrsc.org
Table 2: Alternative Deprotection Strategies
| Method/Reagent | Solvent | Conditions | Key Feature | Citation |
|---|---|---|---|---|
| Lewis Acid (e.g., ZnBr₂) | Dichloromethane (DCM) | Room Temperature, overnight | Mild, useful for acid-sensitive substrates | fishersci.co.uk |
| Lewis Acid (CeCl₃·7H₂O/NaI) | Acetonitrile (B52724) | Reflux | Selective for tert-butyl esters over N-Boc groups | organic-chemistry.org |
| Thermal (Water-mediated) | Water | Reflux or ~150 °C | Catalyst-free, environmentally friendly | mcours.netresearchgate.net |
| Oxalyl Chloride/Methanol | Methanol | Room Temperature, 1-4 hours | Tolerant of other acid-labile groups | nih.govrsc.org |
Functionalization Reactions at the Primary Amine Position
The presence of a free primary amine on tert-butyl N-(1,5-diaminopentyl)carbamate allows for a wide array of derivatization reactions. lookchem.comchemicalbook.com This nucleophilic center can readily react with various electrophiles to form new covalent bonds, serving as a key handle for molecular elaboration.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The primary amine readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amide bonds. For example, the reaction with an activated oxoacetate derivative in the presence of a base like triethylamine (B128534) in acetonitrile leads to the formation of the corresponding amide in high yield. google.com This reaction is fundamental in peptide synthesis and the construction of polyamide structures.
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. The reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. Common bases include sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net Electrochemical methods have also been developed, where an electrogenerated base facilitates the alkylation under mild conditions. nih.gov These methods allow for the introduction of various alkyl chains onto the amine.
Sulfonylation: The primary amine can be converted to a sulfonamide through reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is a standard transformation for primary amines and provides access to sulfonamide-containing structures.
Table 3: Examples of Functionalization at the Primary Amine
| Reaction Type | Reagent(s) | Base/Solvent | Product Type | Citation |
|---|---|---|---|---|
| Acylation | Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Triethylamine / Acetonitrile | Amide | google.com |
| Alkylation | Alkyl Halide | Potassium tert-butoxide / DMSO | Secondary Amine | nih.gov |
| Alkylation | Alkyl Bromide | Sodium Hydride / DMF | Secondary Amine | researchgate.net |
Formation of Ureas, Thioureas, and Guanidines
The nucleophilic primary amine of N-Boc-cadaverine is a precursor for the synthesis of ureas, thioureas, and guanidines, which are important functional groups in medicinal chemistry and materials science. researchgate.netbeilstein-journals.orgnih.gov
Ureas and Thioureas: Ureas are readily formed by the reaction of the primary amine with an isocyanate. mdpi.com The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group. Similarly, thioureas are synthesized using isothiocyanates. These reactions are often carried out in aprotic solvents and may be facilitated by a non-nucleophilic base. nih.govmdpi.com
Guanidines: The transformation of the primary amine into a guanidine (B92328) group, known as guanidinylation, can be accomplished using various guanidinylating agents. A common modern reagent is 1-[N,N'-(di-Boc)amidino]pyrazole. This reagent reacts with the primary amine, typically in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, to install a di-Boc-protected guanidine group. nih.govtcichemicals.com The Boc groups on the newly formed guanidine can be subsequently removed under acidic conditions if desired. nih.gov
Table 4: Synthesis of Urea, Thiourea, and Guanidine Derivatives
| Desired Functional Group | Reagent | Solvent | Conditions | Citation |
|---|---|---|---|---|
| Urea | Isocyanate (e.g., 3-fluorophenyl isocyanate) | Diethyl ether (Et₂O) | Room Temperature | mdpi.com |
| Thiourea | Isothiocyanate | Aprotic Solvent (e.g., Acetone) | Reflux | nih.gov |
Condensation Reactions and Imine Formation
The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases).
The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. dtu.dk This reaction is typically reversible and often requires conditions that favor the removal of water to drive the equilibrium toward the imine product. This can be achieved by using dehydrating agents, such as molecular sieves, or by azeotropic removal of water. dtu.dk In some cases, the reaction is catalyzed by acids or metal complexes. For instance, ruthenium N-heterocyclic carbene complexes have been shown to catalyze the dehydrogenative synthesis of imines from primary amines and alcohols. dtu.dk
Table 5: General Conditions for Imine Formation
| Carbonyl Compound | Catalyst/Conditions | Key Feature | Citation |
|---|---|---|---|
| Aldehyde or Ketone | Molecular Sieves / Refluxing Toluene | Water removal drives reaction | dtu.dk |
Reactivity Studies of the Protected Amine Functionality
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic or thermal protocols. masterorganicchemistry.comnih.gov In the context of this compound, the Boc group selectively shields one of the primary amine functionalities of cadaverine (B124047), allowing for differential reactivity at the unprotected amine. The reactivity of the protected amine functionality itself, however, is centered around the cleavage of the carbamate bond to deprotect the amine.
The Boc protecting group is characterized by its stability towards most nucleophiles and bases. organic-chemistry.org This inertness allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the free primary amine in this compound, without affecting the protected amine. nih.gov For instance, the free amine can react with carboxylic acids, activated NHS esters, and carbonyls without disturbing the Boc group. chemicalbook.com
Deprotection, or the cleavage of the N-Boc group, is most commonly achieved under acidic conditions. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed to hydrolyze the carbamate. masterorganicchemistry.comfishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. masterorganicchemistry.com This deprotection is often rapid and occurs at room temperature. fishersci.co.uk
Beyond acidic cleavage, thermal deprotection of N-Boc groups has also been investigated. nih.gov This method avoids the use of acid and can be advantageous when acid-sensitive functional groups are present in the molecule. nih.gov Studies have shown that N-Boc groups can be removed by heating, with the required temperature depending on the nature of the amine (alkyl vs. aryl) and the solvent. nih.gov For instance, selective thermal deprotection of a bis-Boc protected tryptamine (B22526) derivative was achieved by controlling the reaction temperature and residence time in a continuous flow system. nih.gov
While the Boc-protected amine is generally unreactive towards many reagents, its deprotonation can be achieved using very strong bases, which can lead to the formation of an isocyanate intermediate. researchgate.net However, this pathway is not a common derivatization strategy and typically requires harsh conditions. researchgate.net
The following table summarizes the key reactivity aspects of the Boc-protected amine functionality in this compound.
| Reaction Type | Reagents/Conditions | Outcome | Remarks |
| Stability | Most nucleophiles and bases | No reaction | The Boc group is robust under basic and nucleophilic conditions. nih.govorganic-chemistry.org |
| Acidic Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Cleavage of the Boc group to yield the free primary amine. masterorganicchemistry.comfishersci.co.uk | A common, efficient, and mild method for deprotection. masterorganicchemistry.com |
| Thermal Deprotection | High temperatures (e.g., 150-230 °C) | Cleavage of the Boc group to yield the free primary amine. nih.gov | Offers an alternative to acidic deprotection, useful for acid-sensitive substrates. nih.gov |
| Reaction with Strong Bases | Strong bases | Potential for deprotonation and formation of an isocyanate intermediate. researchgate.net | Requires harsh conditions and is not a typical synthetic route. researchgate.net |
Applications As a Synthetic Building Block in Complex Chemical Systems
Incorporation into Peptide and Peptidomimetic Scaffolds
The ability to introduce a flexible five-carbon diamine linker into peptide structures has made tert-butyl N-(1,5-diaminopentyl)carbamate a valuable reagent in peptide and peptidomimetic chemistry. It can be used to modify peptide backbones, create cyclic structures, or act as a spacer arm to attach reporter groups or other functionalities.
In Solid-Phase Peptide Synthesis (SPPS), this compound, often referred to as N-Boc-cadaverine, can be incorporated into growing peptide chains to introduce a flexible linker or a site for further functionalization. The free amine of N-Boc-cadaverine can be coupled to the carboxylic acid of the resin-bound peptide using standard peptide coupling reagents. Following incorporation, the Boc group can be removed to allow for the attachment of other molecules or to continue the peptide sequence, creating a branched structure. smolecule.comumich.edu
For example, in the synthesis of peptide/peptoid hybrid oligomers, N-Boc-cadaverine has been used as a starting material to generate Fmoc-protected peptoid building blocks. nih.gov The primary amine of tert-butyl (5-aminopentyl)carbamate is first alkylated, and the resulting secondary amine is then protected with an Fmoc group, making it suitable for standard Fmoc-based SPPS. nih.gov
| Reagent/Method | Application | Reference |
| Fmoc-based SPPS | Incorporation as a linker in peptide/peptoid hybrids. | nih.gov |
| Standard peptide coupling | Attachment to resin-bound peptides to introduce functional linkers. | umich.edu |
In solution-phase synthesis, this compound is frequently used to couple with carboxylic acids to form amide bonds, often serving as a precursor to more complex molecules. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are commonly employed to facilitate this reaction. nih.govnih.govgoogle.commdpi.com
A typical procedure involves dissolving the carboxylic acid component, tert-butyl (5-aminopentyl)carbamate, and a coupling agent like HATU in an appropriate solvent such as DMF (Dimethylformamide) and stirring at room temperature. mdpi.com The reaction progress is monitored, and upon completion, the product is isolated and purified. This methodology has been used to synthesize a variety of compounds, including inhibitors of human transglutaminase 2 and bioprobes for lysyl oxidases. nih.govgoogle.com
| Coupling Reagent | Substrate Example | Application | Reference |
| HATU, DIPEA | 4-aminobenzoic acid | Synthesis of PROTAC linker precursors | mdpi.com |
| EDCI, HOBt, DIEA | 4-ethynylbenzoic acid | Synthesis of DUBTAC precursors | nih.govbiorxiv.org |
| HATU | Z-Pro-OH | Synthesis of fluorescent probes | nih.gov |
The bifunctional nature of this compound makes it an ideal tool for the synthesis of branched and cyclic peptides. smolecule.com For branched peptides, the free amine can be acylated with a peptide chain, and after deprotection of the Boc group, a second peptide chain can be grown from the newly exposed amine.
While direct examples of using this specific linker for cyclic peptides are not extensively detailed in the provided search results, its application in macrocyclization in a broader context suggests its suitability. The general strategy would involve incorporating the linker into a linear peptide, followed by deprotection of both the N-terminal amine of the peptide and the Boc-protected amine of the linker, and subsequent end-to-end cyclization.
Role in the Assembly of Macrocyclic and Polymeric Architectures
Beyond peptide chemistry, this compound is a key component in the synthesis of various macrocyclic and polymeric structures, where it often serves as a flexible linking unit.
N-Boc-cadaverine is a valuable monomer or functionalizing agent in the synthesis of polyamides and other polymers. uchicago.edugoogle.com For instance, it can be reacted with diacyl chlorides or other bifunctional monomers to create polyamide chains. The Boc-protected amine can then be deprotected to provide sites for cross-linking or for the attachment of other molecules, leading to functionalized polymer networks. google.com
It has also been used in the preparation of polymer conjugate vaccines, where it is listed as a potential bifunctional linker. google.com In the synthesis of dextran-based drug delivery platforms, N-Boc-cadaverine is attached to the polymer backbone to provide a linker for conjugating targeting ligands or therapeutic agents. tu-darmstadt.de
| Polymer Type | Synthetic Strategy | Application | Reference |
| Polyamides | Polycondensation with diacyl chlorides | General polymer synthesis | uchicago.edugoogle.com |
| Polymer Conjugates | Attachment to polymer backbones (e.g., dextran) | Drug delivery systems | tu-darmstadt.de |
The synthesis of macrocycles often relies on the reaction of bifunctional building blocks under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This compound is an excellent candidate for such reactions. It can be reacted with dicarboxylic acids or their activated derivatives to form large ring structures.
For example, it has been used in the synthesis of pyrazole-based macrocycles that act as kinase inhibitors. researchgate.netsoton.ac.uk In a typical reaction, the deprotected diamine (derived from the subject compound) is reacted with a suitable di-electrophile, such as a pyrazole (B372694) derivative with two reactive sites, to yield the macrocyclic product. researchgate.netsoton.ac.uk The flexibility of the pentyl chain can be crucial for achieving the desired ring conformation and, consequently, the biological activity of the macrocycle. It has also been used in the synthesis of a supermacrocycle that self-assembles to form organic nanotubes. researchgate.netsigmaaldrich.com
| Macrocycle Type | Reaction Partner | Key Application | Reference |
| Pyrazole-based macrocycles | Dichloropyrimidine derivatives | Kinase inhibitors | researchgate.netsoton.ac.uk |
| Thioamidic cryptands | 2,6-dipicolinic acid derivatives | Host-guest chemistry | acs.org |
| Self-assembling nanotubes | Not specified | Materials science | researchgate.netsigmaaldrich.com |
This compound stands out as a highly valuable and versatile building block in modern synthetic chemistry. Its mono-protected diamine structure provides chemists with a powerful tool for the controlled and sequential assembly of complex molecules. From the precise modification of peptides and the creation of intricate peptidomimetics to the construction of well-defined polymeric materials and novel macrocyclic systems, this compound offers a reliable and adaptable platform for chemical innovation. The applications highlighted in this article underscore the significant impact of this compound in advancing the synthesis of sophisticated chemical entities with potential applications in medicine, materials science, and beyond.
Precursor in Natural Product Total Synthesis
The journey of a complex natural product from its conceptualization to its final synthesis is often paved with numerous challenges, requiring a strategic and well-thought-out synthetic plan. The choice of starting materials and key intermediates is paramount to the success of such endeavors. This compound and its analogues have proven to be instrumental as precursors in the total synthesis of several biologically active natural products.
Strategic Utility in Key Intermediate Derivatization
The inherent chemical duality of this compound, also known as N-Boc-cadaverine, renders it an exceptionally useful tool for the derivatization of key synthetic intermediates. sigmaaldrich.com The free primary amine can readily undergo a variety of chemical reactions, such as acylation, alkylation, and reductive amination, while the Boc-protected amine remains inert to these conditions. This differential reactivity allows for the stepwise construction of complex molecules.
One notable application is in the synthesis of sophisticated molecular probes and therapeutic agents. For instance, functionalized porphyrins, which are crucial for applications like photodynamic therapy (PDT), have been prepared using N-Boc-cadaverine. sigmaaldrich.com The primary amine of the carbamate (B1207046) can be appended to the porphyrin core, and subsequent deprotection of the Boc group allows for the introduction of other functionalities, such as targeting moieties or solubilizing groups.
Furthermore, this building block is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins within cells. broadpharm.com this compound serves as a versatile linker, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. broadpharm.com The controlled and sequential nature of the reactions enabled by the Boc-protecting group is critical in the assembly of these intricate bifunctional molecules.
A general synthesis of mono-Boc-protected 1,5-diaminopentane involves the dropwise addition of di-tert-butyl dicarbonate (B1257347) to a solution of 1,5-diaminopentane in tert-butanol (B103910). prepchem.com The reaction mixture is stirred and then worked up to yield the desired product. prepchem.com
Enantioselective Synthesis via this compound Precursors
The principles of enantioselective synthesis, which focus on the preferential formation of one enantiomer of a chiral molecule, are central to modern drug discovery and development. Carbamate derivatives, including those related to this compound, have played a significant role in advancing this field.
A relevant example is the synthesis of the anticonvulsant drug Lacosamide. A patented method describes the use of a tert-butyl carbamate derivative in an efficient, industrial-scale synthesis. google.com The process involves the condensation of N-BOC-D-serine with isobutyl chloroformate to form a mixed anhydride, which then reacts with benzylamine (B48309) to produce (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com This key intermediate, bearing the crucial stereocenter, is then further elaborated to afford Lacosamide. google.com This example highlights how the Boc-protected amine functionality is integral to controlling the stereochemical outcome of the reaction sequence.
Another study details the synthesis of trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate, a potential precursor for the natural product (-)-muricatacin. tci-thaijo.org The synthesis commences with a meso-monoepoxide of cyclohexene (B86901) and proceeds through a catalytic epoxide ring-opening, azide (B81097) reduction, and subsequent N-Boc protection to establish the key stereochemistry. tci-thaijo.org
Contributions to Heterocyclic Chemistry and Scaffold Diversification
Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The ability to efficiently synthesize diverse heterocyclic scaffolds is a cornerstone of modern organic chemistry. Diamine building blocks, such as this compound, provide a versatile platform for the construction of a wide array of heterocyclic systems.
Research has demonstrated the utility of related diaminopyrazoles in the synthesis of novel fused heterocyclic systems. For example, the N-amination of 3-amino-5-tert-butylpyrazole (B1268078) yields a 1,5-diaminopyrazole derivative. nih.gov This compound, upon reaction with various dicarbonyl compounds like diketones and ketoesters, leads to the formation of new pyrazolo[1,5-b]1,2,4-triazines and the first examples of the pyrazolo[1,5-b]1,2,4-triazepine system. nih.gov
Furthermore, the reaction of N-tert-butyl-1,2-diaminoethane with triethylorthoformate has been shown to produce 1-tert-butyl-2-imidazoline, a five-membered heterocyclic ring. researchgate.netcore.ac.uk This transformation underscores the role of Boc-protected diamines in generating valuable heterocyclic scaffolds that can be further functionalized.
The strategic use of this compound and its analogues allows for the introduction of a nitrogen-containing side chain that can be cyclized to form various heterocyclic rings. The Boc-protecting group can be removed under specific conditions to unveil a reactive amine, which can then participate in intramolecular cyclization reactions, leading to the formation of diverse and complex heterocyclic structures. This approach significantly contributes to the diversification of chemical space available for drug discovery and materials science.
Interactive Data Table: Applications of this compound and its Analogs
| Application Area | Specific Use | Key Intermediate/Product | Reference |
| Natural Product Synthesis | Potential precursor for (-)-muricatacin | trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate | tci-thaijo.org |
| Key Intermediate Derivatization | Synthesis of functionalized porphyrins for PDT | N-Boc-cadaverine appended porphyrins | sigmaaldrich.com |
| Key Intermediate Derivatization | Linker in PROTAC synthesis | PROTACs with diamine linkers | broadpharm.com |
| Enantioselective Synthesis | Synthesis of Lacosamide | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | google.com |
| Heterocyclic Chemistry | Synthesis of pyrazolotriazines and pyrazolotriazepines | Pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines | nih.gov |
| Heterocyclic Chemistry | Synthesis of imidazolines | 1-tert-butyl-2-imidazoline | researchgate.netcore.ac.uk |
Analytical and Mechanistic Research Approaches in the Study of Tert Butyl N 1,5 Diaminopentyl Carbamate
Spectroscopic Methodologies for Reaction Monitoring and Structural Elucidation in Research
Spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions and the detailed structural analysis of molecules like tert-butyl N-(1,5-diaminopentyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the successful installation of the tert-butyloxycarbonyl (Boc) protecting group onto one of the amine functionalities of cadaverine (B124047).
In ¹H NMR, the large singlet corresponding to the nine equivalent protons of the tert-butyl group typically appears around 1.44 ppm. The methylene (B1212753) protons adjacent to the two nitrogen atoms give distinct signals, allowing researchers to confirm selective protection. For instance, the protons of the CH₂ group next to the carbamate (B1207046) nitrogen (N-H) resonate at a different chemical shift (around 3.10 ppm) than those next to the free amine (NH₂) group (around 2.75 ppm). The protons of the other methylene groups in the pentyl chain produce multiplets in the region of 1.30-1.60 ppm.
¹³C NMR spectroscopy further corroborates the structure. Key signals include the quaternary carbon of the Boc group at approximately 79.1 ppm and the carbonyl carbon of the carbamate at about 156.1 ppm. The carbons of the pentyl chain can also be resolved, providing a complete picture of the carbon skeleton.
By acquiring NMR spectra at different time points during a reaction, such as the selective N-Boc protection of cadaverine, researchers can monitor the disappearance of starting material signals and the appearance of product signals. This allows for the study of reaction kinetics and the detection of any intermediate species, thereby providing insight into the reaction mechanism.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | (CH₃)₃C- | ~1.44 | Singlet |
| ¹H | -CH₂-NHBoc | ~3.10 | Quartet |
| ¹H | -CH₂-NH₂ | ~2.75 | Triplet |
| ¹H | -CH₂-CH₂-CH₂- | ~1.30-1.60 | Multiplet |
| ¹³C | (CH₃)₃C - | ~79.1 | - |
| ¹³C | C =O | ~156.1 | - |
| ¹³C | C H₂(CH₃)₃ | ~28.4 | - |
| ¹³C | -C H₂-NHBoc | ~40.2 | - |
| ¹³C | -C H₂-NH₂ | ~41.8 | - |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Transformations
Infrared (IR) spectroscopy is a powerful tool for monitoring the transformation of functional groups during the synthesis of this compound. The introduction of the Boc group results in the appearance of characteristic absorption bands, while the retention of the primary amine is also verifiable.
Key IR absorptions for this compound include:
N-H Stretching: A broad absorption in the region of 3300-3400 cm⁻¹ corresponds to the stretching vibrations of the N-H bonds in both the primary amine and the carbamate group.
C=O Stretching: A strong, sharp absorption band typically appears around 1680-1700 cm⁻¹. This is indicative of the carbonyl group of the carbamate, confirming the successful acylation of the amine.
C-H Stretching: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methylene and methyl groups.
N-H Bending: A band around 1570 cm⁻¹ is often observed, corresponding to the N-H bending vibration.
By comparing the IR spectrum of the product to that of the starting material (cadaverine), researchers can confirm the reaction's success. For example, the appearance of the strong carbonyl peak is a clear indicator that the Boc group has been attached.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine & Carbamate) | Stretch | 3300-3400 |
| C=O (Carbamate) | Stretch | 1680-1700 |
| C-H (Alkyl) | Stretch | 2850-2980 |
Mass Spectrometry (MS) in Reaction Pathway Analysis
Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Using techniques like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. For this compound (C₁₀H₂₃N₂O₂), the expected exact mass of the protonated species is approximately 203.1754 m/z. Experimental observation of this ion at a high resolution confirms the identity of the product.
Chromatographic Techniques for Purity Assessment and Reaction Product Isolation in Research
Chromatographic methods are essential for separating this compound from starting materials, reagents, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of reactions that produce or consume this compound. By taking aliquots from the reaction mixture at various times and analyzing them by HPLC, the depletion of starting materials and the formation of the product can be quantified.
Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. A typical mobile phase might consist of a gradient of water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape by ensuring the amine groups are protonated. Detection is often performed using a UV detector, as the carbamate group has a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the compound under specific conditions is a key identifier, and the peak area can be used to determine its concentration and thus the purity of a sample.
Table 3: Example HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC) for Volatile Byproducts
While this compound itself is not highly volatile and thus not ideally suited for Gas Chromatography (GC) without derivatization, GC is a valuable tool for analyzing potential volatile byproducts generated during its synthesis. For example, in the common synthesis using di-tert-butyl dicarbonate (B1257347) (Boc₂O), volatile byproducts such as tert-butanol (B103910) and carbon dioxide are formed.
GC analysis of the reaction headspace or a distilled fraction can identify and quantify these volatile components. This can provide insights into the reaction's efficiency and stoichiometry. A typical GC analysis would use a polar capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification of the byproducts. The presence and quantity of these byproducts can help researchers optimize reaction conditions to maximize yield and purity of the desired product.
Table 4: Compound Names Mentioned in this Article
| Compound Name | Synonym(s) |
|---|---|
| This compound | N-Boc-cadaverine, N-Boc-1,5-diaminopentane |
| Cadaverine | 1,5-diaminopentane |
| Di-tert-butyl dicarbonate | Boc anhydride, Boc₂O |
| Acetonitrile | - |
| Trifluoroacetic acid | TFA |
| Formic acid | - |
| tert-butanol | - |
Reaction Kinetic and Thermodynamic Studies in the Study of this compound
The study of reaction kinetics and thermodynamics is crucial for understanding the formation, stability, and reactivity of this compound. These studies provide valuable insights into reaction mechanisms and allow for the optimization of reaction conditions for its synthesis and subsequent derivatization reactions.
Rate Constant Determinations for Key Reaction Steps
Direct kinetic data, such as specific rate constants for the formation or deprotection of this compound, are not extensively available in the published literature. However, the kinetics of the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from various amines have been studied, and these studies provide a framework for understanding the factors that would influence the deprotection of the target molecule.
One of the key reaction steps for this compound is the cleavage of the Boc protecting group. The rate of this deprotection is highly dependent on the reaction conditions, particularly the acid concentration and the nature of the solvent. acs.orgresearchgate.net For instance, studies on other Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of hydrochloric acid (HCl). acs.orgresearchgate.net This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely facilitating the departure of the tert-butyl cation.
The structure of the amine itself also plays a significant role in the rate of deprotection. Generally, the deprotection of N-Boc derivatives of aryl amines is more efficient than that of N-Boc alkyl amines under thermolytic conditions. nih.gov Furthermore, within alkyl amines, the deprotection of secondary N-Boc amines has been observed to be more efficient than that of comparable primary N-Boc amines. nih.gov
While specific rate constants for this compound are not available, the table below presents data on the thermal deprotection of various N-Boc protected amines, which illustrates the influence of the amine structure and solvent on the reaction efficiency. These data serve as a valuable reference for estimating the reactivity of the target compound.
| N-Boc Protected Amine | Solvent | Temperature (°C) | Residence Time (min) | Deprotection Efficiency (%) | Reference |
|---|---|---|---|---|---|
| N-Boc Imidazole | TFE | 150 | 60 | 98 | nih.gov |
| N-Boc Indole | TFE | 150 | 60 | 98 | nih.gov |
| N-Boc Aniline | TFE | 240 | 30 | 93 | nih.gov |
| N-Boc Phenethylamine | TFE | 240 | 90 | 94 | nih.gov |
| N-Boc Methyl-phenethylamine | TFE | - | - | 35 | nih.gov |
| N-Boc Piperidine | TFE | - | - | 35-60 | nih.gov |
Note: The data in this table are for analogous compounds and are intended to illustrate general trends in N-Boc deprotection reactions. TFE refers to trifluoroethanol.
Equilibrium Studies in Derivatization Reactions
Equilibrium studies are fundamental to understanding the derivatization of diamines such as 1,5-diaminopentane with di-tert-butyl dicarbonate ((Boc)₂O) to yield this compound. The primary challenge in the synthesis of this mono-protected diamine is controlling the reaction to prevent the formation of the di-protected product. sigmaaldrich.com
The selective mono-Boc protection of a symmetrical diamine is governed by the equilibrium between the free diamine, the mono-protected product, and the di-protected product. Several methods have been developed to shift the equilibrium towards the desired mono-protected form. One common strategy involves the use of one equivalent of an acid, such as HCl, to protonate one of the amino groups of the diamine. researchgate.netresearchgate.net The protonated amino group is no longer nucleophilic and does not react with (Boc)₂O, thus favoring the formation of the mono-Boc derivative. researchgate.netresearchgate.net
The equilibrium of this reaction can be represented as follows:
H₂N-(CH₂)₅-NH₂ + HCl ⇌ H₂N-(CH₂)₅-NH₃⁺Cl⁻
H₂N-(CH₂)₅-NH₃⁺Cl⁻ + (Boc)₂O → Boc-NH-(CH₂)₅-NH₃⁺Cl⁻ + CO₂ + tert-butanol
The subsequent neutralization of the ammonium (B1175870) salt yields the final product, this compound. The success of this method relies on the careful control of stoichiometry and reaction conditions to manage the equilibrium between the different species in the solution. researchgate.netresearchgate.net
Flow chemistry has also been employed to optimize the synthesis of mono-Boc protected diamines by precisely controlling the molar ratio of reactants and the reaction time, thereby maximizing the yield of the mono-protected product by managing the reaction equilibrium. sigmaaldrich.com For the synthesis of mono-Boc-protected piperazine, a related cyclic diamine, a maximum yield of 45% was achieved using 0.8 equivalents of (Boc)₂O, highlighting the delicate balance required to favor the mono-substituted product. sigmaaldrich.com
While specific equilibrium constants for the derivatization of 1,5-diaminopentane are not readily found in the literature, the yields obtained under different reaction conditions provide insight into the position of the equilibrium. The table below summarizes the yields for the mono-Boc protection of various diamines using a method involving in situ HCl generation, which reflects the practical outcomes of managing the reaction equilibrium.
| Diamine | Yield of Mono-Boc Protected Product (%) | Reference |
|---|---|---|
| (1R,2R)-1,2-Diaminocyclohexane | 66 | scielo.org.mx |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | 45 | scielo.org.mx |
| 1,2-Diaminopropane | 72 | scielo.org.mx |
| 1,4-Diaminobutane | 70 | scielo.org.mx |
| 1,5-Diaminopentane | - | - |
Note: A specific yield for 1,5-diaminopentane under these exact conditions was not provided in the cited source, but the methodology is described as being applicable to a range of diamines.
Computational and Theoretical Investigations in Chemical Synthesis
Quantum Chemical Calculations for Conformational Analysis and Stability
The flexible five-carbon chain of tert-butyl N-(1,5-diaminopentyl)carbamate allows it to adopt numerous conformations in solution. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool to explore the potential energy surface of such molecules and identify the most stable conformers.
The conformational space of N-Boc protected diamines is primarily dictated by the torsion angles along the carbon backbone and the orientation of the bulky tert-butoxycarbonyl (Boc) group. fsu.edumdpi.com The carbamate (B1207046) group itself can exist in syn and anti conformations, with the anti rotamer generally being more stable due to steric and electrostatic reasons. sigmaaldrich.com However, for some N-Boc-amino acid derivatives, the energy difference can be small, leading to a mixture of rotamers in solution. sigmaaldrich.com
Computational studies on similar flexible molecules, such as 1,3-difluorinated alkanes, demonstrate that the relative energies of different conformers can be calculated with high accuracy, often within a few kcal/mol. semanticscholar.org These calculations reveal that the population of each conformer is influenced by factors like intramolecular hydrogen bonding and the polarity of the solvent. mdpi.comsemanticscholar.org For this compound, a weak intramolecular hydrogen bond between the Boc-protected amine's N-H and the free amino group is conceivable in certain folded conformations.
A representative conformational analysis would involve rotating the key dihedral angles and calculating the energy of each resulting structure. The results can be summarized in a table that highlights the relative stability of the most significant conformers.
Table 1: Illustrative Conformational Analysis of a Flexible Diamine
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Extended) | 180° | 0.00 | 45 |
| B (Gauche 1) | 60° | 0.85 | 20 |
| C (Gauche 2) | -60° | 0.85 | 20 |
| D (Folded) | -10° | 1.50 | 15 |
Note: This table is illustrative and based on general principles of conformational analysis for flexible alkyl chains. The actual values for this compound would require specific calculations.
Molecular Modeling of Reactivity and Transition States in Derivatization Reactions
The primary utility of this compound in chemical synthesis is as a precursor for the elaboration of the free primary amine. sigmaaldrich.com Molecular modeling can be employed to understand the mechanisms of these derivatization reactions, such as acylation, alkylation, or arylation, by calculating the structures and energies of the transition states.
For instance, in an acylation reaction, the free amine acts as a nucleophile, attacking the carbonyl group of an acylating agent. Computational methods can map the reaction pathway, identifying the transition state and any intermediates. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.
A study on the kinetic resolution of morpholinone lactols via acylation, catalyzed by an isothiourea, provides a concrete example of such computational investigation. researchgate.net The study identified the key transition states and the non-covalent interactions that govern the stereoselectivity of the reaction. While the system is more complex, the principles of modeling the nucleophilic attack of an amine are directly applicable.
Table 2: Illustrative Calculated Activation Energies for a Diamine Derivatization Reaction
| Reaction Pathway | Acylating Agent | Solvent | Calculated Activation Energy (kcal/mol) |
| Acylation | Acetyl Chloride | Tetrahydrofuran (B95107) | 12.5 |
| Acylation | Benzoyl Chloride | Tetrahydrofuran | 14.2 |
| Alkylation | Methyl Iodide | Acetonitrile (B52724) | 18.7 |
Note: This table is for illustrative purposes. The values are representative of typical activation energies for such reactions and are not specific to this compound.
Prediction of Spectroscopic Parameters and Validation of Experimental Data
Computational chemistry offers methods to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a powerful tool for validating experimental data and aiding in structure elucidation.
A comparison of predicted and experimental data for a similar molecule demonstrates the utility of this approach.
Table 3: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for an N-Boc Protected Diamine Analogue
| Carbon Atom | Experimental Shift (ppm) in CDCl₃ rsc.org | Predicted Shift (ppm) (Illustrative) |
| C=O | 156.1 | 155.8 |
| C(CH₃)₃ | 79.1 | 79.5 |
| CH₂-NHBoc | 39.6 | 40.1 |
| CH₂-CH₂NHBoc | 33.3 | 32.9 |
| CH₂-NH₂ | 38.4 | 38.9 |
| C(CH₃)₃ | 28.4 | 28.7 |
Note: Experimental data is for tert-butyl (3-aminopropyl)carbamate. rsc.org Predicted values are illustrative to demonstrate the typical accuracy of such calculations.
Similarly, vibrational frequencies can be calculated and compared to experimental IR spectra. This is particularly useful for identifying characteristic peaks, such as the N-H stretches and the strong carbonyl stretch of the Boc group.
Structure-Reactivity Relationships from Computational Perspectives
Computational studies can elucidate the intricate relationships between the structure of this compound and its chemical reactivity. The presence of the bulky Boc protecting group, for example, sterically hinders the adjacent nitrogen atom, ensuring that reactions preferentially occur at the terminal, unprotected primary amine.
The electron-withdrawing nature of the carbamate group can also influence the basicity and nucleophilicity of the free amino group, albeit to a small extent due to the insulating five-carbon chain. Computational analysis of the molecular electrostatic potential (MEP) can visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic character of the terminal nitrogen.
In essence, computational investigations provide a molecular-level understanding that complements experimental observations, enabling a more rational approach to the use of this compound in chemical synthesis.
Emerging Research Frontiers and Future Prospects in Aminopentyl Carbamate Chemistry
Innovations in Protecting Group Strategies and Sustainable Synthesis
The selective protection of symmetrical diamines like 1,5-diaminopentane (cadaverine) is a crucial step in their utilization as chemical building blocks. Traditional methods often result in a mixture of unprotected, mono-protected, and di-protected products, necessitating challenging purification steps. Recent research has focused on developing more efficient and sustainable methods for the synthesis of tert-butyl N-(1,5-diaminopentyl)carbamate.
A significant advancement is a practical and scalable method for the mono-Boc-protection of symmetrical diamines. This process involves the slow addition of the diamine to a solution of di-tert-butyl dicarbonate (B1257347), yielding the desired mono-protected product in high yields (70-90%) after a simple extractive workup. Further refinements have explored the use of organocatalysts to enhance the selectivity of the protection reaction for a broad range of diamines.
In the realm of sustainable synthesis, often referred to as green chemistry, efforts are being made to reduce the environmental impact of chemical processes. For the synthesis of carbamates, this includes the use of more environmentally benign solvents and catalysts. For instance, the use of Amberlyst-15, a solid acid catalyst, has been shown to be an effective and reusable catalyst for the Boc-protection of amines and amino acids, offering a greener alternative to traditional methods. Another approach involves conducting the selective mono-Boc protection in aqueous solutions, which significantly reduces the reliance on volatile organic solvents.
| Method | Key Features | Typical Yields |
| Slow addition of diamine | Scalable, simple workup | 70-90% |
| Organocatalysis | High selectivity for various diamines | Not specified |
| Amberlyst-15 catalyst | Reusable catalyst, clean reaction | Good to excellent |
| Aqueous solution | Reduced use of organic solvents | 80-95% |
These innovative strategies are paving the way for more efficient and environmentally friendly production of this compound, a key intermediate for various applications.
Novel Applications in Materials Science and Polymer Chemistry
The unique bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced materials and functional polymers. After deprotection of the Boc group, the resulting primary amine can be used for further polymerization or functionalization.
In polymer chemistry, this compound is a key reactant in the preparation of polyamidoamine (PAMAM) dendrimers. Dendrimers are highly branched, well-defined macromolecules with a large number of terminal functional groups, making them suitable for applications in drug delivery and gene therapy. The synthesis of PAMAM dendrimers starts from a diamine core, and the use of mono-protected diamines allows for controlled, stepwise growth of the dendritic structure.
Furthermore, this compound is utilized in the synthesis of novel polyamides and poly(ester-urea)s. For example, a biodegradable poly(ester-urea) has been synthesized using cadaverine (B124047) (derived from the deprotection of the carbamate), a fatty diol, and a diisocyanate, resulting in a polymer with good mechanical properties and biodegradability. The incorporation of such functional diamines can impart specific properties to the resulting polymers, such as improved thermal stability or biodegradability.
In materials science, derivatives of this compound are being explored for the creation of functionalized nanoparticles. One study demonstrated the use of N-Boc-cadaverine to modify gold nanoparticles. These modified nanoparticles exhibited colorimetric responses to the presence of copper ions, highlighting their potential as sensors. The ability to introduce a protected amine onto a material's surface opens up possibilities for creating surfaces with tunable properties and for the covalent attachment of other molecules.
| Application Area | Specific Use | Resulting Material/Product | Potential Benefit |
| Polymer Chemistry | Monomer | Polyamidoamine (PAMAM) dendrimers | Drug and gene delivery |
| Polymer Chemistry | Monomer | Biodegradable poly(ester-urea)s | Good mechanical properties, biodegradability |
| Materials Science | Surface modification | Functionalized gold nanoparticles | Colorimetric sensors for metal ions |
Advancements in Catalytic Methods for Derivatization
The free primary amine of this compound is a site for further chemical modification, and catalytic methods are being developed to achieve these transformations with high efficiency and selectivity. Catalytic derivatization offers advantages over stoichiometric methods by enabling reactions under milder conditions and with reduced waste generation.
Recent advances in catalytic C-N bond formation are particularly relevant for the derivatization of this compound. These methods, often employing transition metal catalysts, can be used to form new carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the primary amine. Organocatalysis has also emerged as a powerful tool for the derivatization of amines, including acylation, alkylation, and arylation reactions, without the need for metal catalysts.
For example, this compound can be used to synthesize unsymmetrical ureas and thioureas by reaction with isocyanates and isothiocyanates. While this specific example may not be catalytic, the principle of derivatizing the free amine is central. Catalytic approaches could enhance the efficiency of such transformations.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective approach to derivatization. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. The application of biocatalysis to the derivatization of aminopentyl carbamates is a promising area for future research, potentially leading to the synthesis of complex molecules with high precision.
| Catalytic Approach | Type of Derivatization | Potential Advantages |
| Transition Metal Catalysis | C-N bond formation | High efficiency, broad substrate scope |
| Organocatalysis | Acylation, alkylation, arylation | Metal-free, mild conditions |
| Biocatalysis | Various | High selectivity, green conditions |
Interdisciplinary Research Directions in Chemical Biology and Supramolecular Chemistry
The unique properties of this compound and its derivatives have positioned them as valuable tools in the interdisciplinary fields of chemical biology and supramolecular chemistry.
In chemical biology, this compound serves as a key building block for the synthesis of polyamine derivatives with potential biological activity. Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in diseases such as cancer. Consequently, synthetic polyamine analogues are being investigated as potential therapeutic agents. The mono-protected nature of this compound allows for the systematic synthesis of these complex molecules. It is also used as a linker in bioconjugation to attach molecules to biological entities.
In the realm of supramolecular chemistry, which focuses on non-covalent interactions, the amine and carbamate (B1207046) groups of these molecules can participate in hydrogen bonding and other non-covalent interactions to form well-ordered, self-assembling systems. For instance, bolaamphiphiles, molecules with hydrophilic groups at both ends of a hydrophobic chain, have been synthesized using polyamine headgroups derived from precursors like mono-Boc-cadaverine. These molecules can self-assemble in solution to form vesicles, which have potential applications in encapsulation and delivery. The ability of polyamines to interact with biomolecules like DNA and RNA is also a key area of research in supramolecular chemistry.
The application of this compound and its derivatives in these fields is leading to the development of new therapeutic strategies, advanced drug delivery systems, and novel self-assembling materials.
| Field | Specific Application | Significance |
| Chemical Biology | Synthesis of polyamine analogues | Development of potential anticancer agents |
| Chemical Biology | Linker for bioconjugation | Attachment of probes or drugs to biomolecules |
| Supramolecular Chemistry | Component of self-assembling molecules | Formation of vesicles for encapsulation |
| Supramolecular Chemistry | Study of polyamine-biomolecule interactions | Understanding biological recognition processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
